Thiazolo[4,5-f]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
233-75-0 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-8(11-5-1)3-4-9-10(7)12-6-13-9/h1-6H |
InChI Key |
LINNRIABMSURHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=CS3)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 4,5 F Quinoline and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for synthesizing thiazolo[4,5-f]quinolines often involve sequential construction of the thiazole (B1198619) and quinoline (B57606) rings, followed by their fusion. These multi-step protocols have been foundational in providing access to a range of derivatives.
Multi-Step Synthesis Protocols for Thiazolo[4,5-f]quinoline
The synthesis of this compound and its derivatives typically involves a series of reactions to build the fused ring system. ontosight.ai These protocols often begin with a pre-formed benzene (B151609) derivative that is subsequently functionalized to allow for the sequential or convergent construction of the thiazole and quinoline rings. For instance, a common strategy involves starting with an aminobenzothiazole, which already contains the thiazole ring fused to a benzene ring. The quinoline ring is then constructed onto this existing framework. researchgate.net
Thiazole Ring Construction Strategies in this compound Synthesis
For example, the Hantzsch thiazole synthesis, a classic method, can be adapted. This would involve the reaction of an α-haloketone or α-haloacyl compound with a thioamide derivative of a suitably functionalized quinoline. However, a more direct approach often involves building the thiazole ring onto a quinoline precursor. This can be achieved by reacting a di-substituted quinoline, such as a diaminoquinoline or an amino-mercaptoquinoline, with reagents that provide the necessary carbon and sulfur or nitrogen atoms to complete the five-membered thiazole ring.
Modern approaches have also utilized multicomponent reactions to construct the thiazole ring in a more convergent manner. rsc.org These reactions combine three or more starting materials in a single step to form the desired heterocyclic ring, often with high atom economy and efficiency.
Quinoline Ring Formation and Fusion Techniques
The formation of the quinoline ring is a pivotal part of the synthesis of the this compound scaffold. Several named reactions and cyclization strategies have been employed to construct this portion of the molecule.
The Skraup synthesis is a well-established method for the preparation of quinolines. wikipedia.orgnumberanalytics.com In its classic form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. uop.edu.pk
This method has been successfully adapted for the synthesis of this compound. researchgate.net Starting with 5-amino-2-methylbenzothiazole (B86132), a Skraup reaction can be employed to construct the quinoline ring fused to the thiazole system. researchgate.net The reaction conditions, particularly the choice of oxidizing agent and the use of moderators like ferrous sulfate (B86663) to control the often-violent reaction, are crucial for achieving good yields. wikipedia.orguop.edu.pk
Table 1: Key Aspects of the Skraup Reaction for this compound Synthesis
| Feature | Description |
| Starting Material | Aniline derivative (e.g., 5-aminobenzothiazole) |
| Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide) |
| Key Intermediate | Acrolein (formed in situ from glycerol) |
| Reaction Type | Electrophilic Aromatic Substitution, Cyclization, Dehydration, Oxidation |
| Challenges | Exothermic and potentially violent reaction |
Beyond the Skraup reaction, various other cyclization strategies are employed to assemble the quinoline ring of the this compound system. These methods often offer milder reaction conditions and greater control over regioselectivity.
One common strategy involves the intramolecular cyclization of a suitably substituted benzothiazole (B30560) derivative. For example, a benzothiazole bearing an amino group and a side chain with a carbonyl or a group that can be converted to a carbonyl can undergo acid-catalyzed cyclization to form the quinoline ring. The Conrad-Limpach and Knorr quinoline syntheses are examples of such cyclizations that can be adapted to these systems. iipseries.org The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization to yield a 4-hydroxyquinoline (B1666331) derivative. nih.gov The Knorr synthesis, on the other hand, utilizes the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. iipseries.org
The Friedländer annulation is another powerful method for quinoline synthesis that can be applied here. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. By starting with an appropriately substituted aminobenzothiazole, the quinoline ring can be constructed in a single step under either acidic or basic conditions.
Modern and Expedient Synthetic Transformations
In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for the synthesis of complex heterocyclic systems like this compound. These modern approaches often utilize novel catalysts, reaction media, and synthetic strategies to shorten reaction times, improve yields, and increase molecular diversity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. nih.govnih.gov Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. The synthesis of various thiazolo[5,4-f]quinazoline derivatives, a related heterocyclic system, has been efficiently achieved using microwave technology, suggesting its applicability to the synthesis of thiazolo[4,5-f]quinolines as well. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have also revolutionized the functionalization of heterocyclic compounds. These methods allow for the introduction of a wide range of substituents onto the this compound core, enabling the rapid generation of libraries of derivatives for biological screening.
Furthermore, multicomponent reactions (MCRs) are gaining prominence as they offer a highly convergent and atom-economical approach to complex molecule synthesis. rsc.org An MCR designed to form the this compound scaffold in a single step from simple, readily available starting materials would represent a significant advancement in the field.
Table 2: Comparison of Conventional and Modern Synthetic Approaches
| Feature | Conventional Approaches | Modern Approaches |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) |
| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation |
| Catalysis | Often stoichiometric reagents or harsh acids/bases | Transition metal catalysts, organocatalysts |
| Efficiency | Can be low yielding with multiple purification steps | Often higher yielding with improved atom economy |
| Environmental Impact | May generate significant waste | Generally more environmentally benign |
| Diversity Generation | Stepwise functionalization can be tedious | Rapid diversification through cross-coupling and MCRs |
Microwave-Assisted Synthesis of this compound Analogs
Microwave-assisted organic synthesis has become a important tool for the rapid and efficient construction of complex heterocyclic systems, including analogs of thiazoloquinoline. This technology significantly shortens reaction times and often improves yields compared to conventional heating methods. frontiersin.org
A notable application of microwave irradiation is in the synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles. frontiersin.org The process begins with the reaction of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under microwave irradiation at 70°C, which yields (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide in 86% yield. frontiersin.org The subsequent cyclization of this intermediate with various anilines in acetic acid is also accelerated by microwave heating (118°C), producing the desired tricyclic compounds in high yields (70-99%) within 2 to 45 minutes. frontiersin.org
Similarly, the synthesis of 4-anilino-6-nitroquinazolines, key precursors, can be achieved through microwave-assisted condensation. The initial step, reacting 5-nitroanthranilonitrile with DMF-DMA, is completed in just 2 minutes at 70°C under microwave irradiation, resulting in nearly quantitative yields. frontiersin.org Microwave heating has also been effectively used in Niementowski condensation with formamide (B127407) (60 W, 150°C, 40 min) to rapidly form the quinazolin-4-one ring, a core component for building more complex structures like 8H-thiazolo[5,4-f]quinazolin-9-one. frontiersin.org
The following table summarizes representative microwave-assisted reactions in the synthesis of related quinoline and thiazoloquinazoline structures.
| Starting Material | Reagents | Conditions | Product | Yield | Ref |
| 6-aminobenzo[d]thiazole-2,7-dicarbonitrile | 1. DMF-DMA 2. Anilines, Acetic Acid | 1. 70°C (MW) 2. 118°C (MW), 2-45 min | Thiazolo[5,4-f]quinazoline-2-carbonitriles | 70-99% | frontiersin.org |
| 5-nitroanthranilonitrile | DMF-DMA | 70°C (MW), 2 min | N,N-dimethylformamidine intermediate | ~100% | frontiersin.org |
| Nitroanthranilic acid | Formamide | 150°C (MW), 40 min | 3H-nitroquinazolin-4-ones | N/A | frontiersin.org |
| o-fluorobenzonitriles | S-alkyl isothiouronium salts, basic alumina | 80-120°C (MW), 5-30 min | 2-alkylthio-4-aminoquinazolines | Improved | frontiersin.org |
One-Pot Multicomponent Reactions (MCRs) for this compound Synthesis
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like quinolines from simple precursors in a single step, enhancing atom economy and reducing waste. researchgate.net While specific MCRs for this compound are not extensively detailed, the principles are demonstrated in the synthesis of various quinoline and pyrazolo[3,4-b]quinoline derivatives. researchgate.netnih.gov These reactions typically involve the formation of multiple C-C and C-N bonds in a single synthetic operation. researchgate.net
For instance, a three-component reaction for synthesizing 2,3-diarylquinolines has been developed using aryl amines, benzaldehyde, and styrene (B11656) oxide in the presence of p-toluenesulfonic acid (p-TSA●H2O), using air as the oxidant. researchgate.net Another example is the synthesis of tetrahydroquinoline derivatives through a Mannich-type three-component condensation of formaldehyde, an amine, and tetrahydroquinoline under reflux conditions. nih.gov
Microwave irradiation can be combined with MCRs to further accelerate the synthesis of quinoline-based hybrids. unf.edu A catalyst-free, one-pot, three-component procedure under microwave irradiation can produce dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment. unf.edu These methodologies highlight the potential for developing efficient MCRs for the direct synthesis of the this compound core.
Catalytic Approaches in this compound Derivatization
Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Copper(I)-mediated)
Metal-catalyzed reactions are pivotal in the synthesis of thiazoloquinoline systems, particularly for intramolecular cyclization and bond formation. Copper(I) iodide (CuI) is a frequently used catalyst in these transformations. nih.govnih.gov A key step in forming the thiazole ring fused to a quinoline system involves a copper-mediated cyclization. For example, the synthesis of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile is accomplished through the cyclization of 6-amino-2-bromo-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)benzonitrile using CuI in pyridine (B92270) under microwave irradiation at 130°C. nih.gov
In another instance, the regioselective synthesis of thiazolo[4,5-g] and [5,4-g]quinazolines involves a cyclization catalyzed by a combination of palladium chloride (PdCl₂) and CuI. nih.gov This reaction proceeds via C–H functionalization and intramolecular C–S bond formation to construct the fused thiazole ring. nih.gov Copper catalysts also play a role in three-component cascade cyclizations to produce quinoline-4-thiols from materials like diaryliodonium salts, alkynyl sulfides, and nitriles. nih.gov
| Reaction Type | Substrate | Catalyst System | Product | Ref |
| Intramolecular Cyclization | 6-amino-2-bromo-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)benzonitrile | CuI in Pyridine | 6-aminobenzo[d]thiazole-2,7-dicarbonitrile | nih.gov |
| Regioselective Cyclization | N-(cyanoquinolinyl)cyanothioformamide intermediate | PdCl₂, CuI | Thiazolo[4,5-g] or [5,4-g]quinazoline | nih.gov |
| Cascade Cyclization | Diaryliodonium salts, alkynyl sulfides, nitriles | Copper catalyst | Quinoline-4-thiols | nih.gov |
Role of Appel Salt Chemistry in Thiazole Ring Elaboration
Appel salt, which is 4,5-dichloro-1,2,3-dithiazolium chloride, is a versatile reagent used in the construction of the thiazole ring onto an existing amino-substituted aromatic system. nih.govnih.gov Its reaction with an amino group on a quinoline or related precursor creates a dithiazolylideneamino intermediate, which is primed for a subsequent cyclization to form the fused thiazole ring. nih.gov
For example, in the synthesis of a key intermediate for thiazolo[5,4-f]quinazolines, an aminobenzonitrile derivative is reacted with Appel salt to afford a tert-butyl-3-bromo-4-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-2-cyanophenylcarbamate. nih.gov This intermediate, after deprotection, undergoes a copper-mediated cyclization to yield a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, demonstrating the synergy between Appel salt chemistry and metal catalysis. nih.gov Similarly, aminoquinazolines can be reacted with Appel salt in the presence of a base to generate intermediates for the synthesis of thiazolo[4,5-g] and [5,4-g]quinazoline regioisomers. nih.gov
Regioselective Synthesis and Isomer Control for this compound and Related Systems
Strategies for this compound Isomer Differentiation
The synthesis of a specific thiazoloquinoline isomer, such as this compound versus thiazolo[5,4-g]quinoline, requires precise control over the regiochemistry of the cyclization steps. A classic method for achieving this is the Skraup reaction, which involves reacting an amino-substituted benzothiazole with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net Starting with 5-amino-2-methylbenzothiazole, the Skraup reaction can lead to a mixture of the this compound and thiazolo[5,4-g]quinoline isomers. researchgate.net The differentiation depends on which carbon of the benzene ring of the benzothiazole undergoes electrophilic attack to form the new pyridine ring.
More modern approaches achieve regioselectivity through carefully designed multi-step syntheses where the order of ring formation is controlled. For instance, the synthesis of linear thiazolo[4,5-g]- or [5,4-g]quinazolin-8-ones starts with the appropriate 4- or 5-nitroanthranilonitriles. nih.gov These precursors dictate the initial position of the nitro group, which is later reduced to an amine, thereby controlling the final annulation of the thiazole ring and ensuring the formation of a specific isomer. nih.gov The choice of starting material and the sequence of reactions are therefore the primary strategies for differentiating and selectively synthesizing the desired thiazoloquinoline isomer.
Positional Functionalization Control in this compound Derivatives
The strategic placement of functional groups on the this compound core is a critical aspect of synthesizing derivatives with tailored electronic and biological properties. Control over positional functionalization allows for the fine-tuning of a molecule's characteristics, influencing its efficacy and mechanism of action in various applications. Research into this area has revealed specific methodologies for achieving regioselective substitutions on the this compound scaffold.
One of the primary methods for constructing the this compound system is through the Skraup reaction, utilizing 5-amino-2-methylbenzothiazole as a key starting material. researchgate.net This approach establishes the fundamental tricyclic framework, which can then be subjected to further functionalization.
A notable strategy for introducing diversity at the 2-position of the this compound ring system involves a multi-step sequence starting from quinolin-5-amine. This amine is first condensed with a suitable acyl chloride, such as thiophene-2-carbonyl chloride, to form an amide intermediate, N-(quinolin-5-yl)thiophene-2-carboxamide. researchgate.net Subsequent treatment of this amide with a thionating agent like diphosphorus (B173284) pentasulfide in pyridine yields the corresponding thioamide. Oxidative cyclization of the thioamide, typically with potassium hexacyanoferrate(III) in an alkaline medium, affords the 2-substituted this compound, for instance, 2-(thiophen-2-yl) researchgate.netnih.govThis compound. researchgate.net A similar pathway has been employed to synthesize 2-(furan-2-yl)this compound. researchgate.net
Electrophilic Substitution Reactions
Once the 2-substituted this compound is formed, subsequent functionalization can be achieved through electrophilic substitution reactions. Studies on 2-(thiophen-2-yl) researchgate.netnih.govThis compound have demonstrated that electrophilic attack occurs regioselectively. researchgate.net Reactions such as nitration, sulfonation, bromination, formylation, and acylation have been shown to introduce substituents exclusively at the 5-position of the thiophene (B33073) ring. researchgate.net This high degree of regioselectivity provides a reliable method for controlling the placement of functional groups on this particular derivative.
An interesting outcome was observed during the acylation of 2-(thiophen-2-yl) researchgate.netnih.govThis compound with acetic anhydride, which resulted in a mixture of both the acetyl and acetoacetyl derivatives. researchgate.net This suggests that the reaction conditions can influence the nature of the substituent introduced at the thiophene ring.
The table below summarizes the outcomes of various electrophilic substitution reactions performed on 2-(thiophen-2-yl) researchgate.netnih.govThis compound, highlighting the consistent functionalization at the 5-position of the thiophene moiety.
| Reaction | Reagents | Product | Position of Substitution |
| Nitration | 5-Nitro-2-(thiophen-2-yl) researchgate.netnih.govThis compound | 5-position of thiophene ring | |
| Sulfonation | 2-(Thiophen-2-yl) researchgate.netnih.govThis compound-5-sulfonic acid | 5-position of thiophene ring | |
| Bromination | 5-Bromo-2-(thiophen-2-yl) researchgate.netnih.govThis compound | 5-position of thiophene ring | |
| Formylation | 5-Formyl-2-(thiophen-2-yl) researchgate.netnih.govThis compound | 5-position of thiophene ring | |
| Acylation | Acetic Anhydride | Mixture of acetyl and acetoacetyl derivatives | 5-position of thiophene ring |
This precise control over the position of functionalization is invaluable for developing new this compound derivatives with specific structures and predictable properties.
Chemical Transformations and Derivatization of the Thiazolo 4,5 F Quinoline Scaffold
Functionalization of the Thiazole (B1198619) Moiety in Thiazolo[4,5-f]quinoline
The thiazole ring within the this compound system offers a prime site for chemical modification, particularly at the C-2 position. This position is often targeted to introduce a variety of functional groups that can significantly influence the molecule's interaction with biological targets.
Research into related thiazoloquinoline isomers, such as thiazolo[5,4-b]quinolines, has underscored the importance of C-2 substitution. For instance, the introduction of a 2-[[(N,N-diethylamino)ethyl]amino] substituent has been associated with notable cytotoxic activity in certain cell lines. nih.govacs.org This highlights the C-2 position as a key handle for derivatization.
In the closely related thiazolo[5,4-f]quinazoline series, which shares the thiazole-fused ring system, functionalization at the C-2 position has been extensively explored. nih.govmdpi.com A common strategy involves the transformation of a nitrile group at C-2 into a methylcarbimidate. nih.govnih.gov This is typically achieved by heating the nitrile precursor with sodium methoxide (B1231860) in methanol. nih.gov This transformation introduces a group that can significantly enhance inhibitory activity against certain kinases, demonstrating that even small substituents at the thiazole moiety can lead to a strong enhancement of biological potential. nih.gov
Table 1: Functionalization Reactions at the Thiazole Moiety
| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-2 | Nitrile Transformation | Sodium methoxide, Methanol | Methylcarbimidate | nih.govnih.gov |
| C-2 | Amination | (N,N-diethylamino)ethylamine | 2-[[(N,N-diethylamino)ethyl]amino] | nih.govacs.org |
Reactions at the Quinoline (B57606) Ring System of this compound
The quinoline portion of the scaffold provides additional opportunities for chemical modification, allowing for the introduction of substituents that can modulate properties such as solubility, electronic distribution, and steric profile. Electrophilic substitution reactions can be directed at the quinoline fragment, depending on the reaction conditions and the existing substituents on the ring system. researchgate.net
For the related 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline system, electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation have been shown to occur on the quinoline fragment under specific conditions. researchgate.net While direct examples on the this compound parent are less common, these findings suggest the potential for similar reactivity.
In the context of SAR studies for thiazolo[5,4-b]quinoline derivatives, the introduction of a fluorine atom at the C-7 position of the quinoline ring has been identified as a critical feature for enhancing antitumor activity. nih.govacs.org This demonstrates that targeted halogenation of the quinoline ring is a viable and important strategy for derivatization. The synthesis of the core structure itself can sometimes be achieved through methods like the Skraup reaction, which constructs the quinoline ring onto a pre-existing substituted benzothiazole (B30560). researchgate.net
Advanced Derivatization for Structure-Activity Relationship Studies
The introduction and subsequent modification of amino groups on the this compound scaffold is a cornerstone of SAR studies. The amino group at the 2-position of the thiazole ring is a key feature of Thiazolo(4,5-f)quinolin-2-amine and contributes significantly to its reactivity. ontosight.ai
On the quinoline portion of related structures, amino groups are also pivotal. The synthesis of 9-(alkylamino)thiazolo[5,4-b]quinolines has been described, where variations in the alkyl chain allow for probing the impact of lipophilicity and steric bulk. nih.govacs.org Furthermore, studies on thiazolo[5,4-f]quinazolines have involved the substitution at the position corresponding to C-9 of the tricyclic system with a diverse library of aromatic amines. nih.gov This is often achieved through a thermal Dimroth rearrangement under microwave irradiation, reacting a formimidamide intermediate with various anilines. mdpi.com These modifications are crucial for mapping the binding pocket of target enzymes. nih.gov
Halogenation provides a versatile entry point for further derivatization through cross-coupling reactions. As mentioned, a fluorine atom at C-7 of the quinoline ring is a key determinant for the activity of some thiazoloquinoline derivatives. nih.govacs.org
The introduction of a chlorine atom, for example at the C-2 position of the related thiazolo[4,5-c]isoquinoline system, creates a reactive handle for nucleophilic displacement reactions. cdnsciencepub.com The 2-chloro derivative can be synthesized from the corresponding 2-amino compound via a Sandmeyer reaction. This chloro-substituent can then be displaced by various nucleophiles to introduce a wide range of functional groups. cdnsciencepub.com While direct electrophilic halogenation on the electron-deficient thiazolo[5,4-d]thiazole (B1587360) ring was once considered impossible, methods have since been developed for both chlorination and bromination, suggesting such transformations are feasible on related heterocyclic systems. udayton.edu Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed in the synthesis of derivatives of related polycyclic systems, showcasing a powerful method for creating carbon-carbon bonds. mdpi.com
The attachment of various alkyl and aryl groups to the this compound skeleton is a common strategy to modulate activity and selectivity. These substituents can influence the molecule's conformation, solubility, and ability to form specific interactions like pi-stacking.
Table 2: Advanced Derivatization Strategies
| Section | Modification Type | Example Reaction | Position(s) | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 3.3.1 | Amino Group Modification | Reaction with aromatic amines | C-9 (analogous position) | SAR, Probe binding pocket | nih.govmdpi.com |
| 3.3.2 | Halogenation | Direct electrophilic fluorination | C-7 | Enhance biological activity | nih.govacs.org |
| 3.3.2 | Cross-Coupling | Nucleophilic displacement of chlorine | C-2 | Introduce diverse functionality | cdnsciencepub.com |
| 3.3.3 | Aryl Introduction | Microwave-assisted Dimroth rearrangement | C-9 (analogous position) | SAR, Modulate properties | mdpi.com |
Spectroscopic and Structural Elucidation Studies for Thiazolo 4,5 F Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thiazoloquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the confirmation of the fused ring system and the position of various substituents. mdpi.comresearchgate.netnih.gov
In ¹H NMR spectra of thiazoloquinoline derivatives, protons on the aromatic rings typically appear as complex multiplets in the downfield region, generally between δ 7.0 and 9.5 ppm. mdpi.com The precise chemical shifts and coupling constants (J) are influenced by the electronic effects of substituents and the specific pattern of fusion in the heterocyclic system. For instance, protons on carbon atoms adjacent to the electronegative nitrogen atom of the quinoline (B57606) ring are characteristically deshielded and resonate at a lower magnetic field. mdpi.comcdnsciencepub.com In one study, the protons of a quinoline fragment were observed to be shifted towards a weak magnetic field, appearing in a range of 8.0 to 9.5 ppm. mdpi.com The analysis of coupling patterns, such as doublet of doublets (dd) and doublet of doublets of doublets (ddd), is crucial for assigning specific protons within the quinoline and benzothiazole (B30560) moieties. mdpi.com
Two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are often employed to definitively assign proton and carbon signals and to establish connectivity between different parts of the molecule, which is especially valuable for complex, substituted derivatives. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for a Quinoline Derivative This table presents example data for a related quinoline compound to illustrate typical chemical shifts.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH-7 | 8.061 | ddd |
| CH-3 | 8.217 | ddd |
| CH-6 | 8.309 | ddd |
| CH-8 | 8.419 | dd |
| CH-5 | 8.542 | dd |
| CH-4/CH-2 | 9.403–9.473 | m |
| Data sourced from a study on 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of thiazolo[4,5-f]quinoline derivatives and to gain structural insights through the analysis of their fragmentation patterns. johnshopkins.edu Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. mdpi.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule, confirming the molecular formula. nih.gov For instance, in the analysis of a novel pyrano[3,2-c]quinoline derivative, the mass spectrum showed a parent ion peak at m/z 356, which was consistent with its calculated molecular weight. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated or deprotonated molecular ions. lifesciencesite.com The fragmentation of the thiazoloquinoline core often involves characteristic losses of small molecules or radicals. The fragmentation patterns are crucial for confirming the identity of the compound and can help distinguish between different isomers. lifesciencesite.commassbank.eu For example, studies on related heterocyclic systems like 5-substituted 1H-tetrazoles have shown characteristic losses of molecules like hydrazoic acid (HN₃) or nitrogen (N₂) depending on the ionization mode, providing a valuable reference for interpreting the spectra of other nitrogen-containing heterocycles. lifesciencesite.com The fragmentation of 2-Amino-3-methyl-imidazo[4,5-f]quinoline (a related compound) has been studied, providing insight into the stability and cleavage points of the fused ring system. massbank.eu
Table 2: Example Mass Spectrometry Data for a Pyrano[3,2-c]quinoline Derivative
| Compound | Ionization Mode | [M+H]⁺ or M⁺˙ (m/z) | Key Fragments (m/z) |
| 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (ATEHPQ) | ESI | 356 | Analysis of fragmentation patterns confirms structure |
| Data sourced from a study on ATEHPQ. nih.gov |
Infrared (IR) Spectroscopy in Characterization of this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. johnshopkins.edunih.gov For this compound derivatives, the IR spectrum provides valuable information about the vibrations of the fused aromatic system and any substituents.
The spectrum typically displays a series of characteristic absorption bands. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline and thiazole (B1198619) rings appear in the 1650-1450 cm⁻¹ region. nih.gov The presence of specific substituents gives rise to distinct peaks. For example, a carbonyl group (C=O) in a quinazolinone derivative shows a strong absorption band in the range of 1720-1650 cm⁻¹. nih.gov Amino groups (N-H) exhibit stretching vibrations around 3400-3200 cm⁻¹, and hydroxyl groups (O-H) show a broad absorption band in a similar region. nih.gov The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the specific molecule, arising from various bending and stretching vibrations, which can be used for identification by comparison with reference spectra. cdnsciencepub.com
Table 3: Characteristic IR Absorption Bands for a Functionalized Pyrano[3,2-c]quinoline Derivative
| Functional Group | Vibration Type | Absorption Frequency (cm⁻¹) |
| O-H | Stretching | 3402 |
| N-H (in NH₂) | Stretching | 3304, 3215 |
| C=O (α-pyrone) | Stretching | 1720 |
| C=O (quinoline) | Stretching | 1656 |
| C=N | Stretching | 1604 |
| Data sourced from a study on ATEHPQ. nih.gov |
Other Spectroscopic Methods Applied to this compound Derivatives
Beyond the core techniques of NMR, MS, and IR, other spectroscopic and analytical methods are applied to further characterize this compound derivatives.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the molecule. Thiazoloquinoline derivatives typically exhibit several strong absorption bands in the ultraviolet and visible regions. cdnsciencepub.commdpi.com The position (λ_max) and intensity of these bands are characteristic of the extended aromatic system. Annealing a thiazole ring to a quinoline system generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the parent quinoline. cdnsciencepub.com These photophysical properties are essential for understanding the electronic structure of the compounds. mdpi.com
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, stereochemistry, and conformation of the molecule. It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which is invaluable for validating the structures proposed by other spectroscopic methods. nih.gov
Theoretical and Computational Chemistry Approaches in Thiazolo 4,5 F Quinoline Research
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of heterocyclic systems like thiazolo[4,5-f]quinoline. mdpi.com These studies provide a theoretical framework for understanding the molecule's stability, reactivity, and potential interaction sites.
DFT calculations are employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. For instance, studies on related thiazoline (B8809763) and bis-pyrazoline derivatives have used DFT at the B3LYP/6-31G(d,p) or ωB97XD functional level to calculate global reactivity parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), which together describe the molecule's chemical behavior. mdpi.comresearchgate.netmdpi.com
Furthermore, Molecular Electrostatic Potential (MESP) maps and local reactivity descriptors like Fukui functions (f⁺, f⁻) are calculated to pinpoint specific reactive sites within the molecule. researchgate.netnih.gov MESP maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In related thiazoline derivatives, such analyses have identified the nitrogen atoms of the thiazole (B1198619) ring as the primary nucleophilic sites (prone to electrophilic attack), while sulfur atoms can act as electrophilic sites (prone to nucleophilic attack). researchgate.net These theoretical predictions of reactivity are invaluable for understanding reaction mechanisms and designing new synthetic pathways.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance in this compound Research |
| HOMO Energy | EHOMO | Represents the electron-donating ability of the molecule. |
| LUMO Energy | ELUMO | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronegativity | χ | Describes the power of the molecule to attract electrons. |
| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |
| Fukui Functions | f⁺, f⁻ | Predicts the sites for nucleophilic (f⁺) and electrophilic (f⁻) attack on an atom-by-atom basis. researchgate.net |
| Molecular Electrostatic Potential | MESP | Maps the electrostatic potential onto the electron density surface, identifying sites for intermolecular interactions. nih.gov |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a premier computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound derivatives, docking studies are essential for hypothesizing their mechanism of action and identifying key interactions that stabilize the ligand-protein complex.
Researchers have successfully used molecular docking to study various quinoline-thiazole hybrids. For example, novel quinoline-thiazole compounds were docked into the active site of the BCR-ABL1 tyrosine kinase, an enzyme implicated in chronic myeloid leukemia. scielo.br The studies revealed binding energies ranging from –7.2 to –8.9 kcal/mol and identified crucial hydrogen bond interactions with amino acid residues like Met318. scielo.br Similarly, docking studies of thiazolo[2,3-b]quinazolinone derivatives against the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD) showed a strong binding energy of -8.26 kcal/mol, which was superior to the reference drug erlotinib. nih.gov
These simulations provide a detailed 2D and 3D visualization of the interactions, which can include:
Hydrogen Bonds: Crucial for binding specificity and stability.
Hydrophobic Interactions: Often involving alkyl and aryl groups of the ligand with nonpolar residues of the protein.
π-π Stacking: Aromatic ring interactions that contribute significantly to binding.
The insights gained from these models are critical for understanding structure-activity relationships (SAR) and for the rational design of derivatives with improved affinity and selectivity.
Table 2: Examples of Molecular Docking Studies on Thiazoloquinoline-Related Scaffolds
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Quinoline-Thiazole Hybrids scielo.br | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Met318 |
| Thiazole-Quinoline Derivatives orientjchem.org | Fungal Receptor (2BTF) | -7.6 to -7.9 | PHE375 |
| Thiazolo[2,3-b]quinazolin-6-one Derivative nih.gov | EGFR-TKD | -8.26 | Lys721, Met769, Cys773, Asp831 |
| Quinoline-Pyrido[2,3-d]pyrimidinones mdpi.comresearchgate.net | S. aureus Dihydropteroate Synthase | -7.20 to -11.70 | Not specified |
| Quinoline (B57606)/Thiazinan-4-one Hybrids rsc.org | S. aureus Murb protein | Not specified | Not specified |
Structure-Based Drug Design Principles Applied to this compound Scaffold
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and specificity. The this compound scaffold serves as an attractive starting point for SBDD due to its rigid, planar structure and the presence of heteroatoms that can participate in hydrogen bonding. nih.gov
Key principles of SBDD applied to this scaffold include:
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a structurally different one while retaining similar biological activity. The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] scielo.brorientjchem.orgrsc.orgtriazole (ThTz), provides new building blocks for scaffold hopping, aiming to improve properties like protein binding or pharmacokinetics. nih.gov
Fragment-Based Growth: Small molecular fragments can be identified that bind to the target protein. These fragments are then grown or merged into larger, more potent molecules. The thiazoloquinoline core can be decorated with various functional groups at different positions to optimize interactions with specific sub-pockets of the target's active site.
Structure-Activity Relationship (SAR) Analysis: Computational models, combined with experimental data, help build robust SAR models. For the related thiazolo[5,4-b]quinoline series, studies have identified three structural features essential for antitumor activity: a positive charge density at the C-7 position, a flexible side chain with two basic nitrogen atoms at the C-2 or C-9 position, and a pKa between 7.5-10 for the most basic center. nih.gov These findings provide a clear roadmap for designing more effective analogues.
By iteratively using computational predictions and experimental validation, SBDD accelerates the discovery of lead compounds based on the this compound framework.
Prediction of Reaction Mechanisms and Pathways for this compound Synthesis
While experimental organic chemistry establishes the methods for synthesizing compounds, computational chemistry offers a way to understand how these reactions occur on a mechanistic level. For the this compound system, theoretical methods can predict the most likely reaction pathways, identify key intermediates, and calculate the energy barriers associated with transition states.
A known synthetic route to the this compound core involves the Skraup reaction, which is a classic method for quinoline synthesis, performed on 5-amino-2-methylbenzothiazole (B86132). researchgate.net Other multi-component reactions (MCRs) like the Doebner and Povarov reactions are also widely used for preparing quinoline structures. purdue.edu
Computational investigation of these synthetic pathways typically involves:
Modeling Reactants, Intermediates, and Products: The 3D structures of all species in the proposed reaction are optimized using quantum chemical methods like DFT.
Locating Transition States (TS): The TS is the highest energy point along the reaction coordinate. Identifying its geometry is crucial for understanding the reaction mechanism.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which route is more favorable.
Simulating Solvent Effects: Since reactions are typically run in a solvent, computational models can include these effects to provide a more accurate prediction of the reaction outcome.
For example, a plausible mechanism for the formation of a related tetracyclic quinoline system was proposed to proceed through the coupling of an N-acyliminium ion intermediate, followed by an intramolecular Friedel–Crafts reaction. nih.gov Theoretical studies can validate such proposed mechanisms by calculating the energies of each step, confirming the feasibility of the proposed pathway over alternatives.
Computational Target Prediction Methodologies for this compound Derivatives
One of the most powerful applications of computational chemistry is the prediction of biological targets for a novel compound, a field often referred to as reverse pharmacology or chemogenomics. For a new this compound derivative, these methodologies can help identify its most likely protein interaction partners, thereby suggesting its therapeutic potential.
The process often begins by leveraging the known biological activities of the core scaffold. The quinoline ring is a well-established "privileged scaffold" known to interact with a wide range of biological targets, including protein kinases, topoisomerases, and histone deacetylases (HDACs). nih.govnih.gov
Computational target prediction methodologies include:
Reverse Docking (or Inverse Docking): Instead of docking one ligand into one target, the this compound derivative is docked against a large library of protein structures. The proteins are then ranked based on the predicted binding affinity, suggesting a list of potential targets.
Pharmacophore Modeling and Searching: A pharmacophore model is built based on the steric and electronic features of the this compound derivative. This model is then used to search 3D databases of protein structures to find targets with complementary binding sites.
Machine Learning and Deep Learning: Modern approaches use advanced algorithms, such as graph convolutional networks, to predict protein-ligand interactions. researchgate.net These models are trained on vast datasets of known ligand-protein interactions and can predict the likelihood of an interaction between a new molecule and a panel of targets. For example, the PLA-Net model has shown high accuracy in predicting interactions by considering the chemical information of both the ligand and the target. researchgate.net
These in silico predictions generate hypotheses that must then be validated experimentally. However, by narrowing down the list of potential targets from thousands to a manageable few, these computational methods significantly streamline the drug discovery process.
Mechanistic Investigations of Thiazolo 4,5 F Quinoline Derived Bioactivity
Enzyme Inhibition Mechanisms by Thiazolo[4,5-f]quinoline Derivatives
This compound and its analogs have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. The unique chemical architecture of this heterocyclic system allows for specific interactions within the active sites of these enzymes, leading to the modulation of their catalytic activity.
Kinase Inhibition Mechanisms (e.g., DYRK1A, CDK5, CK1, GSK3, COX-1/2)
Kinases are a major class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The closely related thiazolo[5,4-f]quinazoline scaffold has been a significant focus of research for kinase inhibition. researchgate.netnih.govnih.gov
Derivatives of thiazolo[5,4-f]quinazolines have been evaluated for their inhibitory activity against a panel of serine/threonine kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Cyclin-dependent kinase 5 (CDK5), Casein kinase 1 (CK1), and Glycogen synthase kinase 3 (GSK3). researchgate.netnih.govnih.gov Notably, several compounds from this family have demonstrated potent, double-digit nanomolar inhibition of DYRK1A. researchgate.netnih.gov For instance, compounds designated as 7i , 8i , and 9i in one study inhibited DYRK1A with IC50 values of 40 nM, 47 nM, and 50 nM, respectively. researchgate.netnih.gov However, these same derivatives of thiazolo[5,4-f]quinazoline were found to be inactive against CDK5/p25 and CK1. nih.gov The thiazolo[5,4-f]quinazoline known as EHT 1610 shows excellent affinity for the DYRK family, with IC50 values in the nanomolar range, and has been utilized as a specific inhibitor of DYRK1A in various biological studies. nih.gov
Furthermore, thiazolo[5,4-f]quinazolin-9-ones have been identified as inhibitors of GSK-3. nih.gov Molecular modeling studies suggest that these compounds bind to the ATP-binding site of GSK-3. nih.gov This interaction is characterized by a crucial hydrogen bond with the amino acid Valine 135 and targets a specific hydrophobic back pocket of the enzyme, which is believed to be the basis for their selectivity. nih.gov
In the context of inflammatory processes, certain 2-substituted thiazolo[4,5-f]quinolines have been synthesized and evaluated as potential inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net Some of these derivatives displayed moderate inhibitory activities against both COX-1 and COX-2. researchgate.net
Table 1: Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Derivatives This table presents data for the closely related thiazolo[5,4-f]quinazoline scaffold as a reference for potential activity.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 7i | DYRK1A | 40 | researchgate.netnih.gov |
| 8i | DYRK1A | 47 | researchgate.netnih.gov |
| 9i | DYRK1A | 50 | researchgate.netnih.gov |
| EHT 1610 | DYRK family | Nanomolar range | nih.gov |
| 7a-d (analogs) | GSK-3 | Micromolar range | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Mechanisms
Cholinesterase inhibitors are critical for the management of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. While direct studies on this compound derivatives as cholinesterase inhibitors are not prevalent in the reviewed literature, research on analogous structures provides insights. For example, 1,2,3-triazolo[4,5-b]aminoquinolines, which are structurally modified tacrine (B349632) analogs, have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In this series, different derivatives showed varying potencies, with one of the most significant inhibitors of BuChE displaying an IC50 value of 1.78 µM. nih.gov The mechanism of inhibition for these types of compounds is generally understood to be reversible, involving competitive or non-competitive binding to the active site of the cholinesterase enzymes. nih.gov
Other Enzyme Systems and their Modulation
The versatility of the thiazoloquinoline scaffold suggests its potential to interact with a broader range of enzyme systems. For instance, derivatives of the related quinoline (B57606) and thiazole (B1198619) cores have shown a wide array of biological activities, including antimicrobial and anticancer effects, which are often mediated by enzyme inhibition. orientjchem.orgresearchgate.net Specifically, quinoline-thiazole hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.govnih.gov Molecular docking studies of these hybrids suggest that they can bind within the ATP-binding pocket of the VEGFR-2 kinase domain, a mechanism shared by other known VEGFR-2 inhibitors. nih.gov
Receptor and Ion Channel Modulation Mechanisms
Beyond enzyme inhibition, this compound derivatives and their analogs can exert their biological effects by modulating the function of receptors and ion channels, which are crucial for cellular communication and homeostasis.
KCa3.1 Channel Activation Mechanisms by this compound Analogs
The intermediate-conductance calcium-activated potassium channel (KCa3.1) is involved in regulating cell proliferation and migration, making it a target for inflammatory diseases. nih.gov While direct activators based on the this compound scaffold were not identified in the provided context, research on other thiazole-containing fused heterocyclic systems highlights the potential for this chemical class to modulate ion channels. For example, a series of novel 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one derivatives were identified as activators of the large-conductance voltage- and Ca2+-activated K+ (BKCa) channel. nih.gov The mechanism of action for the most potent of these compounds involved shifting the voltage-dependence of channel activation, increasing the maximum conductance, accelerating channel opening, and delaying channel closing. nih.gov This indicates that thiazole-fused quinoline-like structures can allosterically modulate the gating properties of potassium channels.
Molecular Interactions with Biological Targets
The biological activity of this compound derivatives is ultimately determined by their specific molecular interactions with their protein targets. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating these interactions at an atomic level.
For kinase inhibitors, molecular modeling of thiazolo[5,4-f]quinazolin-9-ones has shown that their binding to the ATP pocket of GSK-3 is stabilized by a key hydrogen bond with the backbone of Valine 135. nih.gov This specific interaction, along with hydrophobic interactions within the binding site, contributes to the compound's inhibitory potency and selectivity. nih.gov
In the case of quinazoline-thiazole hybrids designed as VEGFR-2 inhibitors, docking studies revealed that these molecules adopt a binding pose within the active site that is similar to the established inhibitor sorafenib. nih.gov The interactions involve the formation of hydrogen bonds and hydrophobic contacts with key amino acid residues in the kinase domain. Molecular dynamics simulations further suggested that some of these hybrid compounds could form a more stable complex with VEGFR2 compared to sorafenib. nih.gov
The combination of different heterocyclic moieties, such as thiazole and quinoline, can create pharmacophores that facilitate these crucial interactions. For instance, the thiazole ring, in conjunction with other functional groups, can act as a hydrogen bond donor and acceptor, which is a common feature in kinase inhibitors that mimic the hinge-binding interactions of ATP. nih.gov
Table 2: Investigated Biological Targets and Mechanisms of this compound and Related Analogs
| Compound Class | Biological Target | Investigated Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-f]quinazolines | DYRK1A, GSK3 | ATP-competitive inhibition | Potent nanomolar inhibition of DYRK1A; selective inhibition of GSK-3 via H-bond with Val135. | researchgate.netnih.govnih.gov |
| 2-Substituted Thiazolo[4,5-f]quinolines | COX-1/2 | Enzyme Inhibition | Moderate inhibitory activity. | researchgate.net |
| 1,2,3-Triazolo[4,5-b]aminoquinolines | AChE, BuChE | Cholinesterase Inhibition | Micromolar inhibition of BuChE. | nih.gov |
| Thiazolo[3,4-a]quinazolinones | BKCa Channel | Channel Activation | Allosteric modulation of channel gating. | nih.gov |
| Quinazoline-Thiazole Hybrids | VEGFR-2 | ATP-competitive inhibition | Stable binding in the ATP pocket, similar to sorafenib. | nih.gov |
Binding Site Characterization and Ligand Affinity Studies
The bioactivity of this compound derivatives is often linked to their ability to inhibit protein kinases, a large family of enzymes that regulate most cellular processes. nih.gov The angular shape of these V-shaped polycyclic compounds is thought to position their functional groups favorably within the catalytic pocket of kinases, allowing for effective interaction with key amino acid residues. mdpi.com
Structure-activity relationship (SAR) studies have been pivotal in elucidating the binding characteristics of these molecules. For instance, the 4-anilino-quinazoline moiety, a core component of many related inhibitors, demonstrates increased affinity for the active site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov This is achieved through the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline (B50416) ring and methionine and threonine residues within the kinase's active site, leading to a tighter binding conformation. nih.gov
The affinity of these compounds for their targets is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀). For example, a thiazolo[5,4-f]quinazoline derivative known as EHT 1610 exhibits excellent affinity for the DYRK family of kinases, with IC₅₀ values in the nanomolar range. nih.gov Further studies on a library of novel thiazolo[5,4-f]quinazolines revealed that derivatives 7i, 8i, and 9i inhibited DYRK1A with IC₅₀ values of 40 nM, 47 nM, and 50 nM, respectively. nih.govmdpi.com These findings underscore that even small modifications to the substituents on the thiazole ring can dramatically enhance inhibitory activity against specific kinases. mdpi.com Similarly, certain 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones have shown single-digit nanomolar or even subnanomolar IC₅₀ values, ranking them among the most potent and selective DYRK1A/1B inhibitors known. mdpi.com
Computational methods, such as molecular docking and Molecular Mechanics–Poisson–Boltzmann Surface Area (MM-PBSA) calculations, provide deeper insight into these interactions. For related thiazoloquinolinone derivatives targeting VEGFR-2, docking studies revealed binding energies ranging from -3.24 to -6.63 kcal/mol. nih.gov These computational analyses help to predict and rationalize the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For example, molecular dynamics simulations of a thiazoloquinolinone derivative (5e) bound to VEGFR-2 showed that the amino acid Lys868 had the highest frequency of interaction, highlighting its importance in the binding site. nih.gov
| Compound/Series | Target Kinase | Ligand Affinity (IC₅₀) | Reference |
| Thiazolo[5,4-f]quinazoline II (EHT 1610) | DYRK Family | Nanomolar range | nih.gov |
| Thiazolo[5,4-f]quinazolin-9-one I | DYRK1A | Submicromolar range | nih.gov |
| Thiazolo[5,4-f]quinazoline 7i | DYRK1A | 40 nM | nih.govmdpi.com |
| Thiazolo[5,4-f]quinazoline 8i | DYRK1A | 47 nM | nih.govmdpi.com |
| Thiazolo[5,4-f]quinazoline 9i | DYRK1A | 50 nM | nih.govmdpi.com |
| Quinoline-based thiazolidinone 7 | EGFR | 96.43 nM | nih.gov |
Allosteric Modulation and Conformational Changes
While many kinase inhibitors are competitive, binding directly to the ATP-binding site, some compounds function through allosteric modulation. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the protein's activity.
Research into related heterocyclic systems has identified allosteric inhibitors of MALT1, a key protein in B-cell lymphomas. nih.gov Specifically, quinolines and thiazolopyridines were developed as potent and selective allosteric MALT1 inhibitors. nih.gov Similarly, the quinazoline scaffold has been utilized to develop allosteric inhibitors of EGFR. nih.gov These findings suggest that the broader quinoline and thiazole-containing chemical space includes molecules capable of allosteric modulation. However, specific studies demonstrating that this compound derivatives act via allosteric mechanisms are not yet prominent in the reviewed literature. The primary mechanism reported for this class of compounds remains competitive inhibition within the kinase ATP-binding pocket. mdpi.com
Cellular and Molecular Pathway Perturbations by this compound Derivatives
The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream cellular events. These perturbations can interfere with fundamental processes like cell division and survival, making these compounds subjects of interest in cancer research.
Mechanisms of Cell Cycle Regulation Interference
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Kinases, the primary targets for many thiazolo[5,4-f]quinazoline derivatives, are central to cell cycle control. mdpi.com Consequently, inhibition of these kinases can lead to cell cycle arrest.
For instance, a quinoline-based thiazolidinone derivative was found to significantly arrest the cell cycle at the G2 and S-phases in colon cancer cells. nih.govresearchgate.net This blockage prevents cells from proceeding through division and can ultimately lead to cell death. However, the effect on the cell cycle is not uniform across all related derivatives. The thiazolo[5,4-b]quinoline derivative D3CLP was observed to induce cell death in K-562 human leukemia cells without causing a prior arrest in any specific phase of the cell cycle. nih.gov This indicates that D3CLP's cytotoxic mechanism may bypass the typical cell cycle checkpoints that are often targeted by anticancer agents.
Apoptosis Induction Pathways and Molecular Triggers
Apoptosis, or programmed cell death, is a critical cellular process for eliminating damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in tumor cells. Several thiazoloquinoline derivatives have been shown to be potent inducers of apoptosis.
The thiazolo[5,4-b]quinoline derivative D3CLP has been shown to induce apoptosis in K-562 leukemia cells. nih.gov The molecular triggers for this process include the activation of effector caspases, which are key proteases that execute the apoptotic program. nih.gov Hallmarks of apoptosis, such as the appearance of a subdiploid peak in flow cytometry, positive results in TUNEL assays (which detect DNA fragmentation), chromatin condensation, and nuclear fragmentation, were all observed following treatment with D3CLP. nih.gov The pro-apoptotic effect of D3CLP was also confirmed in HeLa cervical cancer cells, where it acted synergistically with the conventional chemotherapy drug cisplatin (B142131) to induce cell death via apoptosis. nih.gov
Similarly, a quinoline-based thiazolidinone derivative that inhibits EGFR was also found to stimulate apoptotic death in colon cancer cells, which is consistent with the expected outcome of blocking EGFR signaling. nih.govresearchgate.net
Modulation of Signal Transduction Pathways (e.g., PI3K-PKB, EGFR, MAPK)
Signal transduction pathways are complex communication networks that govern cellular activities such as growth, proliferation, and survival. The dysregulation of these pathways is a hallmark of cancer. Thiazoloquinoline derivatives and their isomers have been found to modulate several key oncogenic signaling pathways.
EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive tumor growth. nih.gov Its signaling cascade includes the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Several quinoline-thiazole hybrid structures have been investigated as EGFR inhibitors. For example, a series of quinoline-based thiazolidinone derivatives were evaluated for their ability to block the EGFR pathway, with one compound showing remarkable inhibitory activity with an IC₅₀ of 96.43 nM. nih.govresearchgate.net Inhibition of EGFR in this manner was shown to induce apoptosis and arrest the cell cycle. nih.govresearchgate.net
PI3K-PKB/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (PKB, also known as Akt) pathway is another critical signaling network frequently deregulated in cancer, controlling cell cycle, survival, and metabolism. nih.gov While research has specifically identified Imidazo[4,5-c]quinoline derivatives as potent modulators of the PI3K/PKB pathway, the broader quinazoline scaffold has also been used to develop PI3K inhibitors. nih.govnih.gov For example, a series of dimorpholinoquinazoline-based compounds were synthesized as potential inhibitors of the PI3K/Akt/mTOR cascade, with one derivative, 7c, inhibiting the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. nih.gov
Other Kinase-Driven Pathways: Beyond EGFR and PI3K, thiazoloquinoline derivatives target a range of other kinases involved in crucial signaling pathways. A library of thiazolo[5,4-f]quinazolines was evaluated against a panel of Ser/Thr kinases including DYRK1A, CDK5, CK1, and GSK3, which are implicated in neurodegenerative diseases and other regulation processes. nih.gov The angular thiazolo[5,4-f]quinazolin-9-one structure has been identified as a promising scaffold for developing multi-target inhibitors of these kinases. mdpi.commdpi.com
Future Directions and Emerging Research Avenues for Thiazolo 4,5 F Quinoline Chemistry
Development of Novel Synthetic Strategies for Enhanced Diversity
The future of Thiazolo[4,5-f]quinoline chemistry is intrinsically linked to the development of more efficient, versatile, and diversity-oriented synthetic methodologies. While classical methods like the Skraup reaction have been employed for the synthesis of the core scaffold, researchers are now exploring innovative protocols to generate a wider array of derivatives. researchgate.net
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technology has been successfully applied to the synthesis of related thiazolo[5,4-f]quinazolines, significantly reducing reaction times and often improving yields. mdpi.comnih.gov The application of MAOS to this compound synthesis could accelerate the creation of compound libraries for biological screening.
Furthermore, the development of novel molecular platforms is crucial. For instance, the synthesis of a versatile intermediate like 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) for the thiazolo[5,4-f]quinazoline series, using reagents like 4,5-dichloro-1,2,3,-dithiazolium chloride (Appel salt), showcases a strategy that could be adapted for the this compound framework. mdpi.comnih.govnih.gov Such platforms, with multiple reactive sites, allow for extensive functionalization, leading to a diverse range of analogues. mdpi.com The exploration of multicomponent reactions (MCRs) also presents an efficient strategy for building molecular complexity in a single step, offering a rapid route to novel derivatives. purdue.edunih.gov
Future synthetic efforts will likely focus on:
Regioselective Syntheses: Developing methods to control the formation of specific isomers, which is critical as biological activity can vary significantly with the arrangement of the fused rings. mdpi.comnih.gov
Late-Stage Functionalization: Creating strategies to modify the core this compound structure in the final steps of a synthesis, allowing for the rapid generation of analogues from a common intermediate.
Asymmetric Synthesis: For derivatives with chiral centers, developing enantioselective synthetic routes is essential, as different enantiomers often exhibit distinct biological activities. rsc.org
Advanced Computational Modeling for Mechanism Elucidation and Structure-Activity Prediction
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. In silico techniques, such as molecular docking and Density Functional Theory (DFT) calculations, are already being used to predict the binding modes and affinities of related quinoline-thiazole derivatives with their biological targets. researchgate.netmdpi.com
For Thiazolo[4,5-f]quinolines, advanced computational modeling can be leveraged to:
Elucidate Binding Mechanisms: By simulating the interaction between a this compound derivative and a target protein, such as a kinase or DNA gyrase, researchers can gain detailed insights into the key intermolecular forces driving the binding event. mdpi.com This understanding is crucial for rational drug design.
Predict Structure-Activity Relationships (SAR): Computational models can help to establish robust SARs, which describe how changes in a molecule's structure affect its biological activity. nih.govnih.govnih.gov By identifying the structural features essential for potency and selectivity, these models can guide the synthesis of more effective compounds. For example, studies on related thiazolo[5,4-b]quinolines have identified that a positive charge density at a specific carbon and the nature of side chains are crucial for antitumor activity. nih.govacs.org
Forecast ADME Properties: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug development. In silico models can estimate these parameters early in the design process, helping to prioritize compounds with favorable pharmacokinetic profiles. mdpi.com
The integration of artificial intelligence and machine learning with these computational models will likely enhance their predictive power, enabling the rapid screening of virtual libraries and the identification of promising new this compound candidates. johnshopkins.edu
Exploration of New Mechanistic Paradigms for Biological Activity
Current research into the biological activities of thiazoloquinoline isomers has largely focused on their potential as kinase inhibitors and anticancer agents. mdpi.comnih.gov For example, derivatives of the related thiazolo[5,4-f]quinazoline scaffold have shown potent inhibitory activity against kinases like DYRK1A, which are implicated in neurodegenerative diseases. mdpi.comnih.govnih.gov
A key future direction is to explore novel mechanisms of action and expand the therapeutic potential of the this compound scaffold. This involves screening against a broader range of biological targets and disease models. Potential areas of exploration include:
Targeting Different Enzyme Families: Beyond kinases, these compounds could be evaluated as inhibitors of other enzyme classes, such as proteases, phosphatases, or epigenetic enzymes, which are involved in a wide range of pathologies.
DNA Intercalation and Binding: Some quinoline (B57606) derivatives exert their cytotoxic effects by binding to DNA. nih.gov Investigating the DNA binding properties of Thiazolo[4,5-f]quinolines could reveal new mechanisms for their potential anticancer activity.
Modulation of Protein-Protein Interactions: Disrupting key protein-protein interactions is an emerging strategy in drug discovery. This compound derivatives could be designed to interfere with these interactions in various disease pathways.
Antimicrobial and Antiviral Applications: The foundational quinoline and thiazole (B1198619) rings are present in many antimicrobial drugs. nih.govresearchgate.net Systematic evaluation of this compound libraries against a diverse panel of bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents. ontosight.airesearchgate.net
Integration with Chemical Biology Tools and Platforms
Chemical biology utilizes small molecules as tools to probe and understand complex biological processes. This compound derivatives, with their potential for high potency and selectivity, are well-suited for development as chemical probes.
Future research in this area will likely involve:
Development of Specific Inhibitors: Just as the thiazolo[5,4-f]quinazoline EHT 1610 is used as a specific inhibitor to study the biological roles of DYRK1A kinase, highly selective this compound derivatives can be developed to investigate the function of their specific targets in cellular signaling pathways. mdpi.comnih.gov
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create fluorescent probes. acs.org These probes can be used to visualize the localization of the target protein within cells, providing valuable information about its function and trafficking.
Affinity-Based Probes: These probes are designed to covalently bind to their target protein, enabling its isolation and identification from complex biological samples. This is a powerful technique for target validation and discovering new binding partners.
High-Throughput Screening Platforms: The development of robust synthetic routes will facilitate the creation of large and diverse this compound libraries. These libraries can be used in high-throughput screening campaigns to identify new hits for a wide range of biological targets, accelerating the pace of drug discovery.
By integrating advanced synthesis, computational modeling, and chemical biology approaches, the scientific community can unlock the full potential of this compound chemistry, paving the way for the development of novel therapeutic agents and powerful research tools.
Q & A
Q. What are the common synthetic strategies for preparing Thiazolo[4,5-f]quinoline derivatives, and how are substituents introduced?
this compound derivatives are synthesized via cyclization of thioureido precursors or dithiocarbamates. Key steps include:
- Base-mediated cyclization : Using aqueous K₃Fe(CN)₆ in NaOH to oxidize thioamides (e.g., 24a-d) to form 2-alkyl/phenyl derivatives (e.g., 27a-d) .
- Bromine-mediated cyclization : Treating intermediates like N-(5-isoquinolinyl)thioureides (e.g., 2e, 7e) with Br₂ in acetic acid or chloroform to yield 2-anilino derivatives (e.g., 3e, 9e) .
- Substituents (alkyl, phenyl, anilino) are introduced via condensation of precursors (e.g., 5-aminoquinoline) with isothiocyanates or alkyl halides .
Methodological Tip : Optimize solvent (e.g., CHCl₃ vs. AcOH) and reaction time based on TLC monitoring .
Q. How is the structure of this compound derivatives confirmed spectroscopically?
Structural confirmation relies on multinuclear NMR and mass spectrometry :
- ¹H/¹³C NMR : Two ortho-coupled doublets (~δ 8.0 ppm) confirm angular cyclization (e.g., H-8/H-9 in thiazoloquinolines). Disappearance of thiocarbonyl signals (~δ 199-202 ppm) in dithiocarbamates confirms cyclization .
- HMQC/HMBC : Assigns quaternary carbons (e.g., C-2 at δ 167-169 ppm) and correlates protons with adjacent carbons .
- HR-MS : Validates molecular formulas (e.g., C₉H₉N₃S₂ with m/z 223.0238 ).
Advanced Research Questions
Q. How can researchers address challenges in cyclization reactions, such as failed thiocyanate incorporation?
Taurin et al. attempted thiocyanate incorporation at C-6 of 5-aminoisoquinoline using KSCN/Br₂ in AcOH but obtained non-cyclizable 8-thiocyanato isomers . Solutions include:
- Alternative precursors : Use 5-nitroisoquinoline instead, followed by reduction and Jacobson reaction (K₃Fe(CN)₆) to avoid regioselectivity issues .
- Redox optimization : For recalcitrant substrates (e.g., 24a), avoid bromine (causes dethionation) and switch to alkaline ferricyanide for successful cyclization .
Q. What methodologies are used to evaluate the structure-activity relationships (SAR) of this compound derivatives?
SAR studies focus on COX-1/COX-2 inhibition and involve:
- Substituent variation : Synthesize derivatives with 2-alkyl, phenyl, or anilino groups to assess steric/electronic effects (e.g., 27a-d, 28a-d) .
- In vitro assays : Measure IC₅₀ values using cyclooxygenase inhibition assays. For example, moderate COX-2 selectivity was observed in derivatives with bulky substituents .
- Molecular docking : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., with topoisomerase IIα or COX-2 catalytic sites) .
Q. How can contradictory NMR data be resolved during structural elucidation?
Ambiguities arise from overlapping signals or regioisomeric byproducts. Strategies include:
- HMBC correlations : Verify connectivity between protons and quaternary carbons (e.g., distinguishing thiazolo[4,5-f] from [4,5-g] isomers) .
- Isolation/purification : Use column chromatography (e.g., for 27c) or crystallization to isolate pure isomers before analysis .
- Comparative analysis : Cross-reference spectral data with known analogs (e.g., benzo[1,2-d:4,3-d′]bisthiazoles) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing bioactivity data in SAR studies?
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with replicates.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, steric bulk) with COX inhibition .
- p-value correction : Use Bonferroni or Benjamini-Hochberg corrections for multiple comparisons in high-throughput screens .
Q. How should researchers design experiments to optimize reaction yields for novel derivatives?
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and reagent stoichiometry (e.g., Br₂:substrate ratio) to identify optimal conditions .
- Kinetic monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction time .
- Scale-up protocols : For high-yield reactions (e.g., >80% for 27a-d), ensure solvent volumes and extraction steps (e.g., 3×20 mL EA) are scalable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
